molecular formula C10H8FNO B8670450 7-Fluoro-2-methylquinolin-3-ol

7-Fluoro-2-methylquinolin-3-ol

Cat. No. B8670450
M. Wt: 177.17 g/mol
InChI Key: XKOYEKKDSCKJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methylquinolin-3-ol is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-2-methylquinolin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2-methylquinolin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Fluoro-2-methylquinolin-3-ol

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

7-fluoro-2-methylquinolin-3-ol

InChI

InChI=1S/C10H8FNO/c1-6-10(13)4-7-2-3-8(11)5-9(7)12-6/h2-5,13H,1H3

InChI Key

XKOYEKKDSCKJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.96 g of the crude product of 6-fluoroisatin were added to 55 mL of water followed by the addition of 16.2 g (6 equivalents) of KOH while cooling with ice and stirring for 30 minutes. 9.9 g (1.5 equivalents) of bromoacetophenone were dropped into the resultant suspension while holding the internal temperature of the reaction mixture at 20° C. to 25° C. followed by additionally stirring overnight at room temperature. After neutralizing with concentrated hydrochloric acid, the precipitated crystals were filtered out and washed with a small amount of water. After adequately drying the resulting crystals, 70 mL of nitrobenzene heated to 120° C. to 130° C. were added a little at a time followed by further stirring for 1 hour at 140° C. to 150° C. After cooling the reaction mixture to room temperature, the precipitated crystals were washed with chloroform to obtain 5.4 g of 7-fluoro-3-hydroxy-2-methylquinoline.
[Compound]
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crude product
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7.96 g
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reactant
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0 (± 1) mol
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reactant
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55 mL
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solvent
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16.2 g
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reactant
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Quantity
9.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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